4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene is an organic compound with the molecular formula C8H5BrF4. It is a derivative of bromobenzene, where the bromine atom is substituted at the 2-position, and the fluorine and trifluoromethyl groups are substituted at the 4- and 3-positions, respectively. This compound is known for its high stability and hydrophobicity, making it useful in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene involves the reaction of 4-bromo-3-fluorotoluene with trifluoromethylating agents under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reaction.
Major Products Formed
Substitution Reactions: The major products are typically substituted benzene derivatives.
Coupling Reactions: The products are often biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene in chemical reactions involves the activation of the bromine atom, which facilitates its substitution or coupling with other reactants. The presence of electron-withdrawing groups, such as fluorine and trifluoromethyl, enhances the reactivity of the compound by stabilizing the transition state during the reaction .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzotrifluoride: Similar in structure but with different substitution patterns.
4-Bromobenzotrifluoride: Lacks the methyl group present in 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in specialized synthetic applications where other similar compounds may not perform as effectively .
Properties
IUPAC Name |
1-bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c1-4-6(10)3-2-5(9)7(4)8(11,12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVXIBXZQXUVQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.